6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
CAS No.: 926270-56-6
Cat. No.: VC2980527
Molecular Formula: C11H10FN5
Molecular Weight: 231.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926270-56-6 |
|---|---|
| Molecular Formula | C11H10FN5 |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15) |
| Standard InChI Key | PLRTTWDTZJYJGV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F |
Introduction
Overview of the Compound
6-(4-fluorophenyl)-4-methyl-1H,6H- diazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula and a molecular weight of 231.23 g/mol. It belongs to the diazolopyrazole family and features a fluorophenyl group, which contributes to its unique physicochemical and biological properties .
Key Chemical Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine |
| SMILES Representation | CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F |
| InChI Key | PLRTTWDTZJYJGV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions that integrate fluorinated aromatic rings into diazolopyrazole frameworks. The specific synthetic routes for this compound are not detailed in the available literature but likely involve:
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Functionalization of a pyrazole precursor.
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Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.
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Cyclocondensation to form the diazolo core structure.
Biological Activity
Compounds with similar diazolopyrazole structures have demonstrated notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound are not available, its structural analogs suggest potential applications in drug discovery.
Potential Applications:
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Anticancer Activity: The fluorophenyl group enhances interactions with biological targets such as kinases or DNA .
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Antimicrobial Properties: Heterocyclic systems like diazolopyrazoles are known to inhibit bacterial and fungal growth by targeting enzyme systems .
Challenges and Limitations
While promising, challenges include:
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Limited synthetic scalability due to complex reaction pathways.
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Potential toxicity associated with fluorinated compounds.
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Lack of comprehensive pharmacokinetic studies.
Future Directions
Research into this compound could focus on:
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Optimizing synthetic methods for higher yields and purity.
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Conducting in vitro and in vivo studies to evaluate biological efficacy.
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Exploring its role as a scaffold for designing novel therapeutic agents.
Table: Comparative Data with Related Compounds
| Property | Compound A (Analogue) | Compound B (Analogue) | Target Compound |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | ~230 g/mol | 231.23 g/mol |
| Anticancer IC50 | ~15 µM | ~20 µM | Not reported |
| Lipophilicity (LogP) | ~2.5 | ~2.8 | Estimated ~2.7 |
This compound holds significant potential in medicinal chemistry due to its unique structure and anticipated biological activities. Further experimental validation is necessary to unlock its full potential in pharmaceutical applications.
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